molecular formula C12H14N2OS2 B4808854 N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE

N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4808854
M. Wt: 266.4 g/mol
InChI Key: FQWMQPSLXLDGOG-UHFFFAOYSA-N
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Description

N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

    Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiazole and thiophene derivatives.

    Medicine: Potential use in drug development due to its unique structure and biological activity.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE would depend on its specific biological target. Generally, compounds with thiazole and thiophene rings can interact with various enzymes, receptors, or nucleic acids, affecting their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiamine (vitamin B1) and sulfathiazole.

    Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.

Uniqueness

N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of thiazole and thiophene rings, along with the presence of the carboxamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)-5-propan-2-ylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS2/c1-7(2)10-4-9(6-16-10)11(15)14-12-13-5-8(3)17-12/h4-7H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWMQPSLXLDGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CSC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE
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N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE
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N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE
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N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE
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N-(5-METHYL-13-THIAZOL-2-YL)-5-(PROPAN-2-YL)THIOPHENE-3-CARBOXAMIDE

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